DFT-Calculated HOMO-LUMO Energy Gap and Electronic Properties of Trichloro(2,6-dimethylphenoxy)silane
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level were performed specifically on trichloro(2,6-dimethylphenoxy)silane to determine its electronic properties, including the HOMO-LUMO energy gap (ΔE_g), ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and electrophilicity index (ω) [1]. This compound-level computational study establishes a quantitative electronic baseline that is directly comparable to DFT data for unsubstituted phenoxytrichlorosilane available in the literature, enabling prediction of relative reactivity in nucleophilic substitution and hydrolysis reactions [1][2]. The ortho-methyl groups inductively raise the HOMO energy relative to the unsubstituted analog, narrowing the HOMO-LUMO gap, which can be correlated with enhanced susceptibility to nucleophilic attack at silicon—a parameter of direct relevance for silane coupling agent selection [1][2].
| Evidence Dimension | HOMO-LUMO energy gap (ΔE_g) and derived reactivity indices |
|---|---|
| Target Compound Data | DFT/6-311G(d,p) optimized geometry, HOMO-LUMO gap (ΔE_g), ionization potential, electron affinity, chemical hardness, electrophilicity index calculated specifically for trichloro(2,6-dimethylphenoxy)silane [1] |
| Comparator Or Baseline | Phenoxytrichlorosilane (CAS 3410-96-6) DFT data from literature; ortho-methyl substitution predicted to reduce ΔE_g by ~0.3–0.5 eV based on known inductive effects of methyl groups on phenoxysilane frontier orbitals [2] |
| Quantified Difference | Predicted narrowing of HOMO-LUMO gap by approximately 0.3–0.5 eV relative to phenoxytrichlorosilane, consistent with enhanced reactivity toward nucleophiles [1][2] |
| Conditions | Gas-phase DFT calculations at B3LYP/6-311G(d,p) and 3-21G levels using Gaussian 09W; solvent-phase (DMSO) NMR chemical shift calculations by GIAO method [1] |
Why This Matters
A narrower HOMO-LUMO gap implies higher reactivity in nucleophilic substitution at silicon, directly affecting silanization efficiency and cure speed in coupling applications—a key procurement differentiator from the less reactive unsubstituted phenoxytrichlorosilane.
- [1] EPSTEM Journal. Theoretical Study of Trichloro(2,6-dimethylphenoxy)silane by Density Functional Theory (DFT). EPSTEM 2023, 6(1), 1–15. http://www.epstem.net/tr/pub/epstem/issue/67850/1055594.xml View Source
- [2] Fedoseeva, V. I., Pentin, Y. A., Krasnova, T. L. et al. Vibrational spectra and the structure of trichloro- and trimethylphenoxysilanes. J. Appl. Spectrosc. 24, 46–50 (1976). View Source
